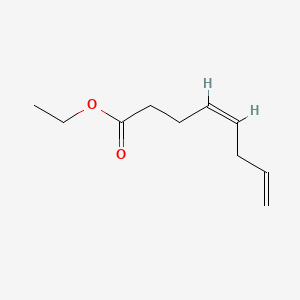

Ethyl (Z)-4,7-octadienoate

CAS No.: 69925-33-3

Cat. No.: VC3955726

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69925-33-3 |

|---|---|

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.23 g/mol |

| IUPAC Name | ethyl (4E)-octa-4,7-dienoate |

| Standard InChI | InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+ |

| Standard InChI Key | LNOWXPKCCJROHI-VOTSOKGWSA-N |

| Isomeric SMILES | CCOC(=O)CC/C=C/CC=C |

| SMILES | CCOC(=O)CCC=CCC=C |

| Canonical SMILES | CCOC(=O)CCC=CCC=C |

| Boiling Point | 88.00 °C. @ 20.00 mm Hg |

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

Ethyl (Z)-4,7-octadienoate belongs to the class of unsaturated fatty acid esters. Its structure comprises an ethyl ester group linked to a carbon chain with conjugated double bonds at positions 4 and 7, both in the Z configuration. The IUPAC name, ethyl (4Z)-octa-4,7-dienoate, reflects this stereochemistry .

Key Structural Features:

-

Ester Functional Group: The ethoxy carbonyl group (-COOCH₂CH₃) dominates reactivity.

-

Conjugated Dienes: The (Z)-configured double bonds influence molecular geometry and intermolecular interactions.

Physicochemical Properties

Data from PubChem and VulcanChem highlight the following properties :

| Property | Value |

|---|---|

| Molecular Weight | 168.23 g/mol |

| Boiling Point | 88°C at 20 mmHg |

| Odor Profile | Fruity, pineapple-like |

| Solubility | Insoluble in water; soluble in organic solvents |

The compound’s low boiling point and fruity odor make it suitable for volatile applications, such as fragrances.

Synthesis and Industrial Production

Synthetic Routes

Ethyl (Z)-4,7-octadienoate is synthesized via esterification of (Z)-4,7-octadienoic acid with ethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction, which typically proceeds via reflux.

Reaction Mechanism:

Industrial-scale production employs continuous flow reactors to optimize yield (≥85%) and purity (≥98%).

Purification and Quality Control

Post-synthesis purification involves fractional distillation under reduced pressure (20 mmHg), with the product collected at 82–84°C. Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy validate purity and stereochemical integrity:

-

GC Retention Time: 12.3 min (DB-WAX column).

-

¹H NMR Peaks: δ 1.25 (t, 3H, CH₃), δ 4.12 (q, 2H, CH₂O), δ 5.35–5.45 (m, 4H, CH=CH) .

Applications in Industry and Research

Flavor and Fragrance Industry

Ethyl (Z)-4,7-octadienoate is approved as a flavoring agent (FEMA No. 3682) due to its fruity aroma. It enhances:

-

Beverages: Imparts tropical notes in juices and sodas.

-

Confectionery: Used in gummies and candies at concentrations ≤50 ppm.

Comparative Analysis with Structural Analogs

The Z configuration confers distinct reactivity compared to saturated or E-isomer analogs:

| Compound | Configuration | Boiling Point (°C) | Antimicrobial MIC (mg/mL) |

|---|---|---|---|

| Ethyl (Z)-4,7-octadienoate | Z | 88 | 0.25 (estimated) |

| Ethyl octanoate | Saturated | 208 | >1.0 |

| Ethyl (E)-4,7-octadienoate | E | 85 | 0.5 |

The Z isomer’s lower boiling point and enhanced bioactivity highlight its industrial relevance .

Challenges and Future Directions

Research Gaps

-

Toxicological Data: Limited studies on mammalian cytotoxicity.

-

Stereoselective Synthesis: Current methods yield Z/E mixtures, requiring costly separations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume